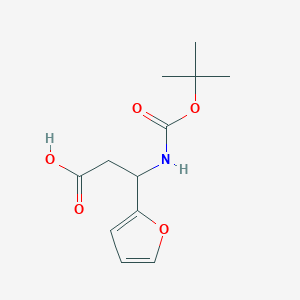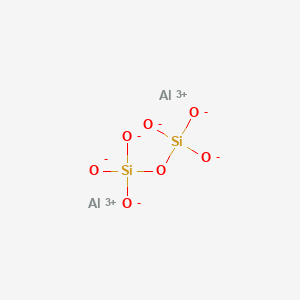
AMBERLITE STRONGLY ACIDIC CATION EXCHANGER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amberlite strongly acidic cation exchanger is a type of ion exchange resin that is widely used in various applications, particularly in water treatment and purification processes. This resin is composed of a polystyrene-divinylbenzene copolymer matrix with sulfonic acid functional groups, which provide the resin with its strongly acidic properties. The primary function of this compound is to exchange cations (positively charged ions) in a solution with hydrogen ions (H⁺) from the resin, thereby removing unwanted cations from the solution.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Amberlite strongly acidic cation exchanger is synthesized through the copolymerization of styrene and divinylbenzene. The copolymerization process involves the following steps:
Polymerization: Styrene and divinylbenzene are polymerized in the presence of a free radical initiator to form a cross-linked polystyrene-divinylbenzene copolymer.
Sulfonation: The copolymer is then sulfonated using concentrated sulfuric acid or chlorosulfonic acid. This step introduces sulfonic acid groups (-SO₃H) onto the polymer matrix, imparting the strongly acidic properties to the resin.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization and sulfonation processes. The polymerization is typically carried out in a suspension polymerization reactor, where the monomers are dispersed in a continuous phase (usually water) with the help of stabilizers and surfactants. The sulfonation process is conducted in a controlled environment to ensure uniform distribution of sulfonic acid groups throughout the resin beads.
Análisis De Reacciones Químicas
Types of Reactions
Amberlite strongly acidic cation exchanger primarily undergoes ion exchange reactions. These reactions involve the exchange of cations in a solution with hydrogen ions from the resin. The resin can also participate in acid-catalyzed reactions due to the presence of sulfonic acid groups.
Common Reagents and Conditions
Ion Exchange Reactions: The resin is used in aqueous solutions containing various cations, such as sodium (Na⁺), calcium (Ca²⁺), and magnesium (Mg²⁺). The ion exchange process typically occurs at ambient temperature and neutral pH.
Acid-Catalyzed Reactions: The resin can catalyze reactions such as esterification, hydrolysis, and alkylation. These reactions often require elevated temperatures and specific reactants, such as alcohols, esters, and alkenes.
Major Products Formed
Ion Exchange Reactions: The major products are the hydrogen ions released from the resin and the cations that are removed from the solution.
Acid-Catalyzed Reactions: The products depend on the specific reaction being catalyzed. For example, esterification reactions produce esters, while hydrolysis reactions yield acids and alcohols.
Aplicaciones Científicas De Investigación
Amberlite strongly acidic cation exchanger has a wide range of scientific research applications, including:
Water Treatment: Used for demineralization, deionization, and softening of water by removing cations such as calcium and magnesium.
Biological Research: Employed in the separation and purification of biomolecules, such as amino acids and proteins, based on their charge properties.
Chemical Synthesis: Acts as a catalyst in various organic reactions, including esterification, hydrolysis, and alkylation.
Pharmaceutical Industry: Utilized in the purification of pharmaceutical compounds and the removal of impurities from drug formulations.
Environmental Science: Applied in the removal of heavy metals and other contaminants from wastewater and industrial effluents.
Mecanismo De Acción
The mechanism of action of Amberlite strongly acidic cation exchanger involves the exchange of cations in a solution with hydrogen ions from the resin. The sulfonic acid groups on the resin matrix dissociate to release hydrogen ions, which are then replaced by cations from the solution. This ion exchange process is driven by the difference in concentration and affinity of the cations for the resin. The resin’s strongly acidic nature allows it to effectively exchange cations even in highly acidic or basic environments.
Comparación Con Compuestos Similares
Amberlite strongly acidic cation exchanger can be compared with other similar ion exchange resins, such as:
Dowex 50WX8: Another strongly acidic cation exchange resin with similar properties and applications. It is also composed of a polystyrene-divinylbenzene matrix with sulfonic acid groups.
Amberlyst 15: A strongly acidic cation exchange resin used primarily as a heterogeneous acid catalyst in non-aqueous reactions. It has a higher degree of cross-linking compared to Amberlite, making it more suitable for certain catalytic applications.
Amberlite IRN77: A nuclear-grade cation exchange resin used for the removal of radioactive cations from waste streams. It has a higher selectivity for certain cations, such as cesium and strontium, compared to Amberlite.
This compound is unique in its versatility and wide range of applications, making it a valuable tool in various scientific and industrial processes.
Propiedades
Número CAS |
12626-25-4 |
|---|---|
Fórmula molecular |
C11H13N |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




